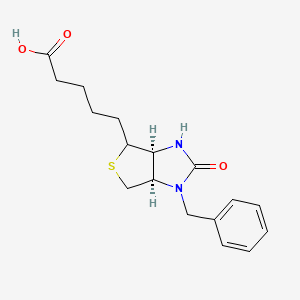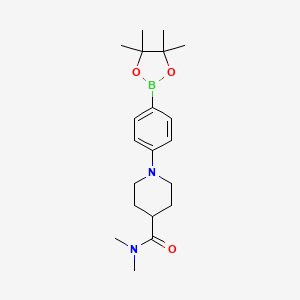![molecular formula C12H18N5O8P B13844921 [(2R,5R)-5-[2-(dimethylamino)-6-oxo-1H-purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B13844921.png)
[(2R,5R)-5-[2-(dimethylamino)-6-oxo-1H-purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Dimethylguanosine 5’-Monophosphate is a purine ribonucleoside 5’-monophosphate that features N,N-dimethylguanine as its nucleobase This compound is a derivative of guanosine 5’-monophosphate, where the guanine base is dimethylated at the nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethylguanosine 5’-Monophosphate typically involves the methylation of guanosine 5’-monophosphate. The reaction is carried out using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide or potassium carbonate. The reaction conditions often include an aqueous or organic solvent system, and the reaction is conducted at elevated temperatures to ensure complete methylation .
Industrial Production Methods: Industrial production of N,N-Dimethylguanosine 5’-Monophosphate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity. The product is then purified using techniques such as crystallization, chromatography, or recrystallization to remove any impurities .
化学反应分析
Types of Reactions: N,N-Dimethylguanosine 5’-Monophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phosphate group or the nucleobase, using reagents like halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in anhydrous solvents.
Substitution: Halides, amines, and other nucleophiles in polar solvents.
Major Products Formed:
Oxidation: Oxidized derivatives of the nucleobase or the phosphate group.
Reduction: Reduced forms of the nucleobase or the phosphate group.
Substitution: Substituted derivatives at the nucleobase or the phosphate group.
科学研究应用
N,N-Dimethylguanosine 5’-Monophosphate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying nucleoside and nucleotide chemistry, including reaction mechanisms and synthesis.
Biology: Investigated for its role in RNA modification and its potential effects on RNA stability and function.
Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the production of nucleic acid-based products and as a reference standard in analytical chemistry
作用机制
The mechanism of action of N,N-Dimethylguanosine 5’-Monophosphate involves its interaction with various molecular targets and pathways:
相似化合物的比较
N,N-Dimethylguanosine 5’-Monophosphate can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds:
Comparison:
Guanosine 5’-Monophosphate: Lacks the dimethylation at the nitrogen atoms, resulting in different chemical and biological properties.
N2-Methylguanosine 5’-Monophosphate: Contains a single methyl group, leading to distinct reactivity and interactions.
N2,N2-Dimethylguanosine 5’-Monophosphate(1-) Residue: An anionic form of the compound, which can exhibit different solubility and reactivity characteristics .
N,N-Dimethylguanosine 5’-Monophosphate stands out due to its unique dimethylation, which imparts specific chemical and biological properties that are valuable in various research and industrial applications.
属性
分子式 |
C12H18N5O8P |
|---|---|
分子量 |
391.27 g/mol |
IUPAC 名称 |
[(2R,5R)-5-[2-(dimethylamino)-6-oxo-1H-purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C12H18N5O8P/c1-16(2)12-14-9-6(10(20)15-12)13-4-17(9)11-8(19)7(18)5(25-11)3-24-26(21,22)23/h4-5,7-8,11,18-19H,3H2,1-2H3,(H,14,15,20)(H2,21,22,23)/t5-,7?,8?,11-/m1/s1 |
InChI 键 |
IWJFVRMOIKWYNZ-VTFQDDHLSA-N |
手性 SMILES |
CN(C)C1=NC2=C(C(=O)N1)N=CN2[C@H]3C(C([C@H](O3)COP(=O)(O)O)O)O |
规范 SMILES |
CN(C)C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


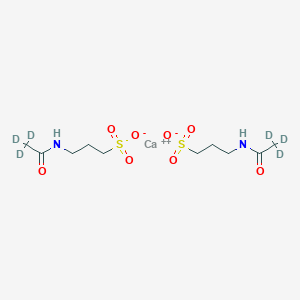
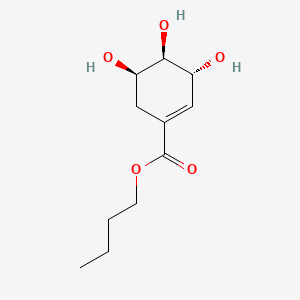
![2-[(4-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13844858.png)
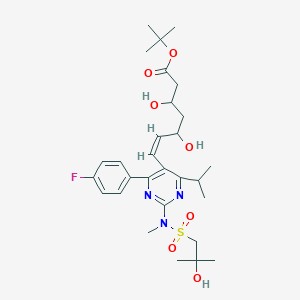
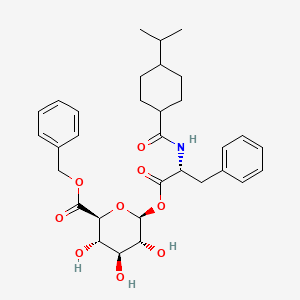
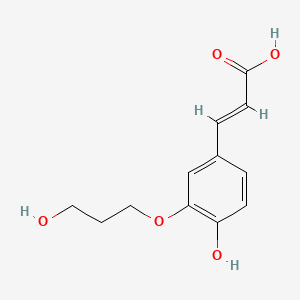
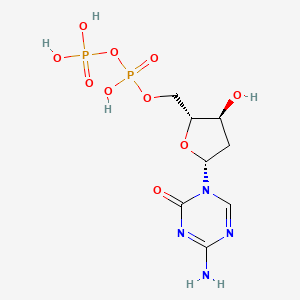
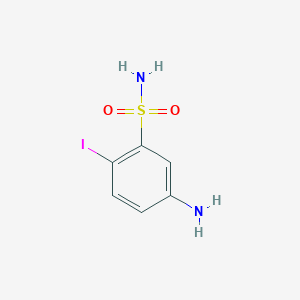
![(2S,3S,4S,5R,6S)-6-[(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13844871.png)
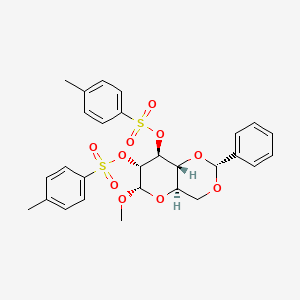
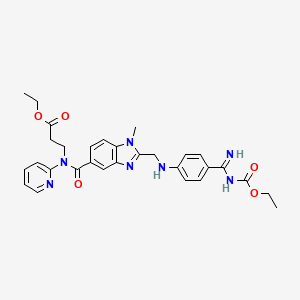
![4-[4-(trifluoromethyl)cyclohexyl]Piperidine](/img/structure/B13844891.png)
